molecular formula C8H11ClN2O2 B2441446 ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1015780-05-8

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2441446
CAS No.: 1015780-05-8
M. Wt: 202.64
InChI Key: IVDWRSMHUUIEPI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular weight of 202.64 . It is used in the synthesis of various derivatives . It appears as a light yellow solid .


Synthesis Analysis

The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group, such as this compound, involves intermediate derivatization methods (IDMs) . The synthesized compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O2/c1-3-13-8 (12)5-11-7 (9)4-6 (2)10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 130–133°C . It is soluble in DMSO and insoluble in water .

Scientific Research Applications

Synthesis of New Derivatives and Antimicrobial Evaluation

Ethyl 2-(1H-pyrazol-1-yl)acetate served as a precursor in synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which demonstrated antimicrobial activity against common pathogenic bacteria including Gram-positive and Gram-negative strains. The antibacterial efficacy of these compounds was benchmarked against standard drugs, showcasing their potential as antibacterial agents (Asif et al., 2021).

Heterocyclic Synthesis

Expeditious Approach to Polyfunctional Derivatives

Research on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates revealed their reactivity towards active methylene reagents, leading to the synthesis of diverse pyran, pyridine, and pyridazine derivatives. This work contributes to the versatile applications of related ethyl compounds in heterocyclic synthesis (Mohareb et al., 2004).

Crystal Structure and Antioxidant Properties

Novel Pyrazole Derivative Analysis

Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, with its structure confirmed via single crystal X-ray diffraction. This compound's antioxidant properties were evaluated, highlighting its potential for further pharmaceutical applications (Naveen et al., 2021).

Green Chemistry Approach

Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles

A green chemistry approach led to the synthesis of Pyrano[2,3-c]pyrazoles through a solvent-free mixing of ethyl acetoacetate, hydrazine hydrate, and other reagents, showcasing an eco-friendly method for producing heterocyclic compounds (Al-Matar et al., 2010).

Antioxidant Phenolic Compounds

Extraction and Identification from Walnut Kernels

Study on Juglans regia kernels led to the isolation of phenolic compounds with significant antioxidant activities, demonstrating the potential of natural sources in providing bioactive compounds for health benefits (Zhang et al., 2009).

Properties

IUPAC Name

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWRSMHUUIEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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